
1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one is a complex organic compound that features an indole ring, a piperazine ring, and a phenylpropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through a Fischer indole synthesis.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Formation of the Phenylpropanone Moiety: This involves the use of Friedel-Crafts acylation to attach the phenylpropanone group to the indole-piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1h-Indol-3-yl)-2-phenylpropan-1-one
- 1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-propanone
Uniqueness
1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one is unique due to the presence of both the indole and piperazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
40281-38-7 |
|---|---|
Formule moléculaire |
C22H25N3O |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C22H25N3O/c1-24-11-13-25(14-12-24)16-20(17-7-3-2-4-8-17)22(26)19-15-23-21-10-6-5-9-18(19)21/h2-10,15,20,23H,11-14,16H2,1H3 |
Clé InChI |
NEYWCGJURRTMTC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


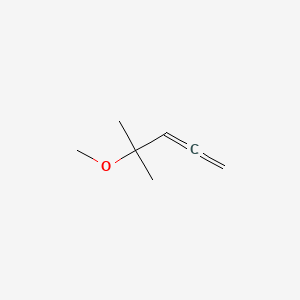
![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
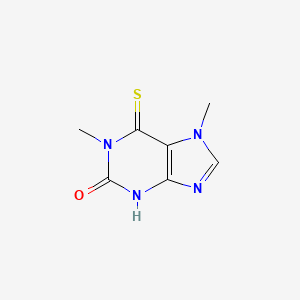

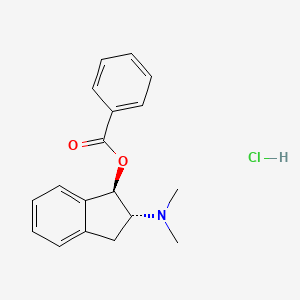
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
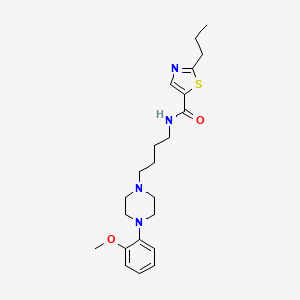

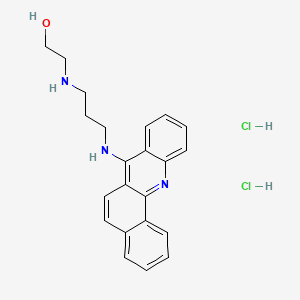
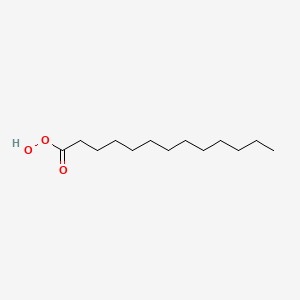
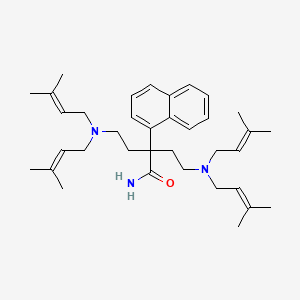

![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
